molecular formula C9H17NO B14708732 5-(Dimethylamino)hept-6-YN-1-OL CAS No. 22056-93-5

5-(Dimethylamino)hept-6-YN-1-OL

Cat. No.: B14708732
CAS No.: 22056-93-5
M. Wt: 155.24 g/mol
InChI Key: WEKCIHKBAPKMCO-UHFFFAOYSA-N
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Description

5-(Dimethylamino)hept-6-YN-1-OL is an organic compound with the molecular formula C9H17NO It is characterized by the presence of a dimethylamino group attached to a hept-6-yn-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)hept-6-YN-1-OL typically involves a multi-step process. One common method starts with the preparation of a hept-6-yn-1-ol intermediate, which is then subjected to a series of reactions to introduce the dimethylamino group. The key steps include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylamino)hept-6-YN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products:

Scientific Research Applications

5-(Dimethylamino)hept-6-YN-1-OL has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)hept-6-YN-1-OL involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the alkyne group can undergo cycloaddition reactions. These interactions enable the compound to modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Uniqueness: 5-(Dimethylamino)hept-6-YN-1-OL is unique due to the presence of both the dimethylamino and alkyne groups, which confer distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .

Properties

CAS No.

22056-93-5

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

5-(dimethylamino)hept-6-yn-1-ol

InChI

InChI=1S/C9H17NO/c1-4-9(10(2)3)7-5-6-8-11/h1,9,11H,5-8H2,2-3H3

InChI Key

WEKCIHKBAPKMCO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CCCCO)C#C

Origin of Product

United States

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